molecular formula C15H12F3N5O2 B2956562 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 878735-24-1

5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2956562
CAS No.: 878735-24-1
M. Wt: 351.289
InChI Key: PRNWWORTBTWYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic carboxamide featuring a 1,2,3-triazole core substituted with a 3-(trifluoromethyl)phenyl group at position 1, a methyl group at position 5, and a carboxamide linkage to a 5-methyl-1,2-oxazole moiety. Key structural attributes include:

  • Triazole ring: Facilitates hydrogen bonding and π-π stacking interactions, common in medicinal chemistry for target engagement.
  • Trifluoromethylphenyl group: Enhances lipophilicity and metabolic stability due to the electron-withdrawing CF₃ substituent.

This compound’s structural complexity suggests applications in drug discovery, particularly as kinase inhibitors or antimicrobial agents, based on analogous triazole-oxazole hybrids .

Properties

IUPAC Name

5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O2/c1-8-6-12(21-25-8)19-14(24)13-9(2)23(22-20-13)11-5-3-4-10(7-11)15(16,17)18/h3-7H,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNWWORTBTWYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its immunomodulatory effects, antimicrobial activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H14F3N5O2\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_5\text{O}_2

Immunomodulatory Effects

Research indicates that derivatives of isoxazole and triazole compounds exhibit significant immunomodulatory properties. For instance, similar compounds have been shown to influence the humoral immune response and cytokine production:

  • Inhibition of Cytokine Production : Studies have demonstrated that isoxazole derivatives can inhibit TNF-α production in human blood cultures, suggesting a potential role in managing inflammatory conditions .
  • Regulation of Immune Cell Proliferation : The compound may modulate the proliferation of peripheral blood mononuclear cells (PBMCs) in response to stimuli such as phytohemagglutinin (PHA), indicating its capacity to influence immune cell dynamics .

Antimicrobial Activity

The biological evaluation of related oxazole derivatives has highlighted their antimicrobial properties:

  • Activity Against Bacterial Strains : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have demonstrated potent antibacterial activity against Enterococcus faecium .

Case Study 1: Immunosuppressive Properties

A study published in MDPI examined various isoxazole derivatives' effects on immune responses. The findings indicated that specific compounds could suppress the eliciting phase of delayed-type hypersensitivity (DTH) while stimulating the inductive phase. This suggests a dual role in modulating immune responses that could be beneficial in autoimmune conditions .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of oxazole derivatives, it was found that certain compounds exhibited significant activity against biofilms formed by pathogenic bacteria. The structure-function relationship was explored, revealing that modifications to the phenyl moiety could enhance antimicrobial efficacy while maintaining low toxicity levels .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Caspase Activation : Similar triazole derivatives have been linked to increased expression of pro-apoptotic factors like caspases and NF-κB1, suggesting potential applications in cancer therapy through apoptosis induction .
  • Cytokine Modulation : The ability to modulate cytokine release indicates a potential mechanism for treating inflammatory diseases or conditions characterized by dysregulated immune responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of the target compound with structurally related derivatives is summarized in Table 1.

Table 1: Comparison of Structural Features and Properties

Compound Name Key Substituents Molecular Weight (g/mol) LogP* Reference
Target Compound CF₃, 5-methyl-oxazol-3-yl 364.3 (estimated) ~2.8
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro, cyano, phenyl 403.1 ~3.5
1-(2-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide Chlorophenyl, phenyl-oxazolylmethyl ~386.8 ~3.1
4-methyl-N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indazol-3-yl)-1,2-oxazole-5-carboxamide (C7V) CF₃-benzyl, indazole 408.3 ~3.6
5-(4-methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide Methoxyphenyl, thiophene-methyl 380.4 ~2.5

*LogP values estimated via fragment-based methods.

Key Observations:

Steric Effects : The 5-methyl-oxazole group in the target compound introduces steric hindrance, differentiating it from pyrazole-based analogs (e.g., 3a in ).

Electron-Withdrawing Groups : The CF₃ group in the target and C7V improves metabolic stability compared to chloro- or methoxy-substituted derivatives.

Solubility and Bioavailability

  • Aqueous Solubility : The CF₃ group may reduce solubility compared to methoxy or ethoxy derivatives (e.g., ).
  • Oral Bioavailability : High lipophilicity (LogP ~2.8) suggests moderate absorption, aligning with pyrazole-carboxamide analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.